molecular formula C17H18N2O3 B2789615 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide CAS No. 1421443-53-9

3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide

Cat. No. B2789615
CAS RN: 1421443-53-9
M. Wt: 298.342
InChI Key: DXJLKRCHALAUNZ-UHFFFAOYSA-N
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Description

3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in various animal models.
In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer and destroy cancer cells. Studies have shown that 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide has high phototoxicity and can be used as an effective photosensitizer in photodynamic therapy.

Mechanism Of Action

The mechanism of action of 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide is not fully understood, but studies have shown that it works by inhibiting specific enzymes and pathways in cancer cells and inflammatory cells. In cancer cells, this compound has been shown to inhibit the activity of a specific enzyme called topoisomerase, which is involved in DNA replication and cell division. Inflammatory cells, on the other hand, are inhibited by this compound through the inhibition of specific pathways involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide have been studied extensively. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. Inflammatory cells, on the other hand, are inhibited by this compound through the reduction of cytokine production and the inhibition of specific pathways involved in inflammation.

Advantages And Limitations For Lab Experiments

3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results as an anticancer and anti-inflammatory agent, making it a potential candidate for further research in these fields. Another advantage is that it has high phototoxicity and can be used as an effective photosensitizer in photodynamic therapy.
A limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. In addition, its potential side effects and toxicity need to be studied further before it can be used in clinical trials.

Future Directions

There are several future directions for research on 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide. One direction is to study its potential as an anticancer and anti-inflammatory agent in clinical trials. Another direction is to optimize its use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to understand its mechanism of action and potential side effects, as well as to explore its potential applications in other fields such as neurology and immunology.
Conclusion:
In conclusion, 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that has shown promising results as an anticancer and anti-inflammatory agent, as well as a photosensitizer in photodynamic therapy. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to optimize its use in various fields and to understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide involves the reaction between 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine and 3-cyanobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained through purification and isolation. This method has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

3-cyano-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-8-15(12(2)22-11)16(20)6-7-19-17(21)14-5-3-4-13(9-14)10-18/h3-5,8-9,16,20H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLKRCHALAUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

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